molecular formula C26H27ClN2O4 B11093526 Methyl 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11093526
M. Wt: 467.0 g/mol
InChI Key: OHLANDNPCWZZEO-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of METHYL 2-AMINO-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves several steps, including the formation of the quinoline ring system and the introduction of various substituents. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the amino, chloro, and methoxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

METHYL 2-AMINO-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

METHYL 2-AMINO-4-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with other similar compounds, such as:

    N-(2-amino-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide: This compound shares some structural similarities but differs in its functional groups and overall structure.

    Quinoline derivatives: These compounds have a similar core structure but may have different substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H27ClN2O4/c1-26(2)13-19-22(20(30)14-26)21(15-5-7-16(27)8-6-15)23(25(31)33-4)24(28)29(19)17-9-11-18(32-3)12-10-17/h5-12,21H,13-14,28H2,1-4H3

InChI Key

OHLANDNPCWZZEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C(=O)OC)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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